molecular formula C18H24N2O2S B2569994 (Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide CAS No. 1005933-27-6

(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide

Cat. No.: B2569994
CAS No.: 1005933-27-6
M. Wt: 332.46
InChI Key: FHDPCJDUHAOCQM-HNENSFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide is a recognized and potent small-molecule inhibitor that selectively targets the Colony Stimulating Factor 1 Receptor (CSF1R), also known as the M-CSF receptor. This compound has emerged as a critical pharmacological tool for probing the CSF1R signaling axis, which is a master regulator of the survival, proliferation, and differentiation of tissue-resident macrophages. By specifically inhibiting CSF1R autophosphorylation, this compound effectively depletes tumor-associated macrophages (TAMs) in experimental models, making it invaluable for investigating the tumor microenvironment and its role in promoting cancer progression and immune suppression. Its application extends to basic research on mononuclear phagocyte biology and the preclinical evaluation of therapeutic strategies for cancers, autoimmune diseases, and neurological disorders where CSF1R signaling is implicated. The research utility of this compound is highlighted in scientific literature and patent filings, such as WO 2014144271 , which describes benzothiazole derivatives as CSF1R kinase inhibitors for the treatment of proliferative and immunological diseases.

Properties

IUPAC Name

N-[3-(2-methoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2S/c1-13-8-9-15-16(12-13)23-18(20(15)10-11-22-2)19-17(21)14-6-4-3-5-7-14/h8-9,12,14H,3-7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHDPCJDUHAOCQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3CCCCC3)S2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide is a complex organic compound with notable biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including:

  • Benzo[d]thiazole moiety : Known for its biological activity.
  • Cyclohexanecarboxamide backbone : Enhances its potential interactions with biological targets.
  • Methoxyethyl substituent : Influences solubility and reactivity.

The molecular formula is C15H16N4O2S2C_{15}H_{16}N_{4}O_{2}S_{2} with a molecular weight of 348.4 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The proposed mechanisms include:

  • Inhibition of cellular functions : Disruption of metabolic pathways leading to cell death.
  • Anticancer properties : Induction of apoptosis through the activation of procaspase-3 to caspase-3, which is crucial in the apoptotic pathway .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has shown effectiveness against various cancer cell lines, including those over-expressing procaspase-3. The following table summarizes the anticancer activity based on caspase-3 activation assays:

CompoundCaspase-3 Activation (%)
PAC-1100 ± 4
8j99 ± 10
8k114 ± 10
DMSO7 ± 1

This data indicates that compounds 8j and 8k closely mimic the activity of PAC-1, a known procaspase-3 activator, highlighting their potential as anticancer agents .

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated antimicrobial effects. Research indicates that it inhibits the growth of various bacterial strains, suggesting its applicability in treating bacterial infections. The exact mechanism may involve interference with bacterial metabolic pathways or disruption of cellular integrity.

Case Studies and Research Findings

  • In Vitro Studies : A series of in vitro experiments were conducted to evaluate the compound's efficacy against different cancer cell lines. The results indicated a dose-dependent response in caspase activation, confirming its role as a potential anticancer agent.
  • Structure-Activity Relationship (SAR) : SAR studies have shown that modifications in the chemical structure significantly affect biological activity. For example, variations in substituents on the benzo[d]thiazole ring can enhance or diminish anticancer efficacy .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a cyclohexane backbone linked to a benzo[d]thiazole moiety through a ylidene functional group. The unique structural attributes contribute to its chemical reactivity and biological activities. The synthesis of this compound typically involves multistep reactions, including:

  • Condensation Reactions : Combining appropriate aldehydes and amines to form the ylidene structure.
  • Cyclization Processes : Creating the benzo[d]thiazole core through cyclization of 2-aminothiophenol with suitable carbonyl compounds.
  • Catalysis : Utilizing transition metal catalysts to enhance yield and efficiency during the synthesis.

Biological Activities

Research indicates that (Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide exhibits notable biological activities, particularly:

  • Antimicrobial Properties : The compound has demonstrated effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. Its mechanism may involve disrupting cellular functions or interfering with metabolic pathways.
  • Anticancer Effects : Studies have shown that this compound can inhibit the growth of several cancer cell lines, including A549 (lung), MCF7 (breast), and HeLa (cervix), with IC50 values indicating its potency. The anticancer activity is likely due to its ability to interact with biological macromolecules, leading to apoptosis or cell cycle arrest .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various derivatives of benzo[d]thiazole, including our compound, on cancer cell lines. Results indicated that it effectively inhibited cell growth at low micromolar concentrations, showcasing its potential as a lead compound for further development .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of similar compounds. The findings revealed that derivatives exhibited substantial antibacterial activity against resistant strains, highlighting their potential in combating infections where conventional antibiotics fail .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Thiadiazole and Benzothiazole Families

Key structural analogs include N-[3-(3-methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) and N-[3-(3-chlorophenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4h) (). These compounds share a thiadiazole core substituted with acryloyl and aryl groups, differing from the target compound’s benzothiazole scaffold.

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Key Substituents Melting Point (°C) IR C=O Stretches (cm⁻¹) Molecular Weight (g/mol)
Target Compound Benzothiazol-2-ylidene 3-(2-Methoxyethyl), 6-methyl Not reported Predicted ~1690–1638 ~360–380 (estimated)
4g () Thiadiazole 3-(3-Methylphenyl), acryloyl 200 1690, 1638 392.48
4h () Thiadiazole 3-(3-Chlorophenyl), acryloyl Not reported Similar to 4g 427.92 (Cl-substituted)
1,3,4-Thiadiazole derivatives () Thiadiazole Trichloroethyl, phenylamino Not reported Not reported ~400–450

Key Observations :

  • Substituent Effects : The 2-methoxyethyl group in the target compound may improve aqueous solubility relative to the chloro- or methylphenyl groups in 4g/4h, which are more lipophilic .
  • Spectral Data : The IR carbonyl stretches (~1690–1638 cm⁻¹) in 4g/4h suggest similar electronic environments for the acryloyl and carboxamide groups, which may parallel the target compound’s behavior .

Key Observations :

  • The target compound’s synthesis may demand milder conditions than iodine-mediated cyclization (), reducing side reactions.
  • Higher yields (e.g., 82% for 4g) suggest scalability for structurally related compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide?

  • Methodology :

  • Step 1 : Start with 6-methylbenzo[d]thiazol-2(3H)-one derivatives. React with 2-methoxyethyl bromide under basic conditions (e.g., K₂CO₃) in DMF at 80–100°C to introduce the 2-methoxyethyl group .
  • Step 2 : Form the imine bond via condensation with cyclohexanecarboxamide. Use anhydrous ethanol or THF as a solvent, heating under reflux (70–80°C) for 6–12 hours. Monitor reaction progress via TLC .
  • Step 3 : Isolate the (Z)-isomer via column chromatography (silica gel, hexane/ethyl acetate gradient). Confirm stereochemistry using NOESY NMR .
    • Data : Typical yields range from 45–70%, depending on purification efficiency .

Q. How can the stereochemical configuration (Z vs. E) of the imine bond be confirmed?

  • Methodology :

  • NMR Analysis : The (Z)-configuration shows distinct NOESY correlations between the cyclohexanecarboxamide protons and the benzo[d]thiazole methyl group .
  • X-ray Crystallography : Single-crystal diffraction provides unambiguous confirmation but requires high-purity samples .
    • Example : In a related STING agonist, NOESY peaks at δ 2.3–2.5 ppm (methyl group) and δ 1.5–1.8 ppm (cyclohexane) confirmed the Z-configuration .

Q. What safety protocols are critical when handling this compound?

  • Guidelines :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile solvents .
  • Waste Disposal : Segregate organic waste (e.g., DMF, THF) and incinerate via certified biohazard disposal services .
  • Emergency Measures : In case of inhalation, move to fresh air; for skin contact, wash with soap and water for 15 minutes .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s antimicrobial activity?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., methoxyethyl group, cyclohexane carboxamide) and test against Gram-positive/negative bacteria (MIC assays) .
  • In Silico Modeling : Perform molecular docking with bacterial targets (e.g., DNA gyrase) using AutoDock Vina. Validate with MD simulations .
    • Data : In benzothiazole analogs, electron-withdrawing groups (e.g., Cl, F) on the aryl ring enhanced activity (MIC: 0.5–2 µg/mL vs. S. aureus) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Approach :

  • Assay Standardization : Use CLSI guidelines for MIC testing to minimize variability .
  • Metabolic Stability Tests : Evaluate compound stability in liver microsomes (e.g., human CYP450 isoforms) to identify false negatives due to rapid degradation .
    • Example : A nitazoxanide analog showed inconsistent antifungal activity until metabolic stability testing revealed rapid hepatic clearance .

Q. How can in vivo pharmacokinetics be optimized for therapeutic applications?

  • Methodology :

  • Prodrug Design : Introduce ester groups (e.g., ethyl carbamate) to enhance oral bioavailability. Hydrolyze in vivo to the active form .
  • Formulation : Use liposomal encapsulation or PEGylation to improve plasma half-life .
    • Data : PEGylated benzothiazoles showed a 3-fold increase in AUC(0–24) compared to unmodified analogs in murine models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.